N-(1,2-dihydro-5-acenaphthylenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-dihydro-5-acenaphthylenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is a complex organic compound with a unique structure that combines elements of acenaphthylene and benzothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Acenaphthylene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzothiazole Ring: This step often involves the condensation of an amine with a thioamide or a related compound under controlled conditions.
Oxidation to Form the Dioxide: The final step involves the oxidation of the benzothiazole ring to introduce the dioxide functionality, typically using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dihydro-5-acenaphthylenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the benzothiazole ring.
Reduction: Reduction reactions can potentially convert the dioxide back to the parent benzothiazole.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the acenaphthylene or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine: Lacks the dioxide functionality.
1,2-benzothiazol-3-amine 1,1-dioxide: Lacks the acenaphthylene moiety.
Acenaphthylene derivatives: Various compounds with modifications to the acenaphthylene ring.
Uniqueness
N-(1,2-dihydro-5-acenaphthylenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is unique due to its combination of acenaphthylene and benzothiazole rings, along with the dioxide functionality. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C19H14N2O2S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C19H14N2O2S/c22-24(23)17-7-2-1-5-15(17)19(21-24)20-16-11-10-13-9-8-12-4-3-6-14(16)18(12)13/h1-7,10-11H,8-9H2,(H,20,21) |
InChI Key |
RVDZWXBZZMJCGY-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)NC4=NS(=O)(=O)C5=CC=CC=C54 |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.